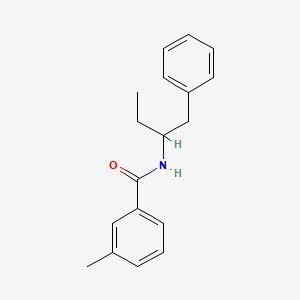![molecular formula C16H18ClN5 B4187991 N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride](/img/structure/B4187991.png)
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride
Vue d'ensemble
Description
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride, also known as PD173074, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and neuropathic pain. In
Mécanisme D'action
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride exerts its therapeutic effects by inhibiting the activity of FGFR1. FGFR1 is a protein that plays a crucial role in the regulation of cell growth and differentiation. When FGFR1 is activated by its ligands, it triggers a series of downstream signaling pathways that promote cell growth and survival. N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride binds to the ATP-binding site of FGFR1 and prevents its activation, thereby inhibiting the downstream signaling pathways and promoting cell death.
Biochemical and Physiological Effects
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell death, and block the formation of new blood vessels. N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has also been found to reduce the expression of various genes that are involved in cancer progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has several advantages as a research tool. It is a specific and potent inhibitor of FGFR1, which makes it an ideal tool for studying the role of FGFR1 in various biological processes. N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride is also relatively easy to synthesize and has good solubility in water, which makes it easy to use in cell-based assays.
However, there are also some limitations to the use of N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride in lab experiments. N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has been found to have off-target effects on other proteins, which can complicate the interpretation of experimental results. In addition, N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has poor bioavailability and stability in vivo, which limits its use in animal studies.
Orientations Futures
Despite the limitations of N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride, there are still many potential future directions for its use in scientific research. One direction is to develop more potent and specific inhibitors of FGFR1 that can overcome the limitations of N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride. Another direction is to study the role of FGFR1 in other biological processes, such as wound healing and tissue repair. Finally, N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride can be used as a starting point for the development of new drugs that target FGFR1 and other related proteins for the treatment of cancer and other diseases.
Conclusion
In conclusion, N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects in cancer treatment and neuropathic pain. It exerts its effects by inhibiting the activity of FGFR1, which is involved in the regulation of cell growth and differentiation. N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has several advantages as a research tool, but also has some limitations that need to be addressed. Despite these limitations, N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has many potential future directions for its use in scientific research and drug development.
Applications De Recherche Scientifique
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has been extensively studied for its potential therapeutic effects in cancer treatment. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
In addition to its anti-cancer effects, N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride has also been found to have potential therapeutic effects in the treatment of neuropathic pain. It has been shown to block the activity of a protein called fibroblast growth factor receptor 1 (FGFR1), which is involved in the development of neuropathic pain.
Propriétés
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]quinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5.ClH/c1-21(2)12-9-7-11(8-10-12)18-16-19-14-6-4-3-5-13(14)15(17)20-16;/h3-10H,1-2H3,(H3,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBEHHYUJMWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-1-[(4-chlorophenyl)sulfonyl]-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4187927.png)

amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4187932.png)
![N-[5-methoxy-2-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4187936.png)
![N-(2-phenylethyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4187944.png)



![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4187983.png)
![3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4187998.png)
![N-(2,6-dimethylphenyl)-4-[3-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4188005.png)
![N-(sec-butyl)-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4188011.png)